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molecular formula C7H3BrF3NO2 B1289354 4-Bromo-2-nitro-1-(trifluoromethyl)benzene CAS No. 251115-21-6

4-Bromo-2-nitro-1-(trifluoromethyl)benzene

Cat. No. B1289354
M. Wt: 270 g/mol
InChI Key: WPDWGHAFCXNYDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09073891B2

Procedure details

To a suspension of 4-bromo-2-nitro-1-(trifluoromethyl)benzene (4.0 g, 14.9 mmol) in ethanol (230 mL), THF (85 mL), and water (40 mL) was added ammonium chloride (1.0 g, 18.8 mmol) and ferrous powder (5.06 g, 90 mmol). The resulting mixture was heated at 80° C. for 1 hr and the progress of the reaction was monitored by TLC. Upon complete consumption of staring material, the reaction mixture was filtered off while it was hot. The filtrate was evaporated under vacuum and the crude residue was diluted with ethyl acetate (100 mL) and washed with water (3×50 mL). The combined organic layer was washed with brine, dried over Na2SO4 and evaporated under vacuum to afford 5-bromo-2-(trifluoromethyl)aniline as a solid (3.2 g, 90%).
Quantity
4 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
230 mL
Type
solvent
Reaction Step One
Name
Quantity
85 mL
Type
solvent
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
[Compound]
Name
ferrous
Quantity
5.06 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]([F:11])([F:10])[F:9])=[C:4]([N+:12]([O-])=O)[CH:3]=1.O.[Cl-].[NH4+]>C(O)C.C1COCC1>[Br:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]([F:9])([F:10])[F:11])=[C:4]([CH:3]=1)[NH2:12] |f:2.3|

Inputs

Step One
Name
Quantity
4 g
Type
reactant
Smiles
BrC1=CC(=C(C=C1)C(F)(F)F)[N+](=O)[O-]
Name
Quantity
40 mL
Type
reactant
Smiles
O
Name
Quantity
230 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
85 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
1 g
Type
reactant
Smiles
[Cl-].[NH4+]
Name
ferrous
Quantity
5.06 g
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Upon complete consumption of staring material
FILTRATION
Type
FILTRATION
Details
the reaction mixture was filtered off while it
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated under vacuum
ADDITION
Type
ADDITION
Details
the crude residue was diluted with ethyl acetate (100 mL)
WASH
Type
WASH
Details
washed with water (3×50 mL)
WASH
Type
WASH
Details
The combined organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
evaporated under vacuum

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=CC(=C(N)C1)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 3.2 g
YIELD: PERCENTYIELD 90%
YIELD: CALCULATEDPERCENTYIELD 89.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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